molecular formula C11H16BrNO2 B1464965 {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol CAS No. 1249062-32-5

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B1464965
CAS No.: 1249062-32-5
M. Wt: 274.15 g/mol
InChI Key: GNXHBKYTYYPOTL-UHFFFAOYSA-N
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Description

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol (CAS: 1249062-32-5) is a piperidine-based compound featuring a brominated furan moiety linked via a methylene group and a hydroxymethyl substituent at the 4-position of the piperidine ring. Its structural complexity and halogenated heterocycle make it a candidate for pharmaceutical research, particularly in antitumor and antimicrobial applications . Below, we compare its properties, synthesis, and biological activity with structurally related compounds.

Properties

IUPAC Name

[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXHBKYTYYPOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol typically involves:

  • Functionalization of the piperidine ring at the 4-position with a hydroxymethyl group.
  • Introduction of the 5-bromofuran-2-ylmethyl substituent at the nitrogen (N-1) of the piperidine ring.
  • Use of appropriate coupling agents or alkylation reactions to link the bromofuran moiety to the piperidine nitrogen.

Key Starting Materials and Intermediates

  • 4-Hydroxypiperidine or its protected derivatives (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) serve as the core piperidine scaffold with a hydroxymethyl substituent.
  • 5-Bromofuran-2-carboxaldehyde or 5-bromofuran-2-ylmethyl halides are used as electrophilic partners for N-alkylation.
  • Protective groups such as Boc (tert-butoxycarbonyl) are often employed to protect the piperidine nitrogen during intermediate steps.

Detailed Preparation Methods

N-Alkylation of 4-Hydroxypiperidine with 5-Bromofuran-2-ylmethyl Halides

A common approach involves the alkylation of 4-hydroxypiperidine at the nitrogen with a 5-bromofuran-2-ylmethyl electrophile:

  • Reaction Conditions:

    • Use of a base such as diisopropylethylamine (DIPEA) or potassium tert-butoxide to deprotonate the piperidine nitrogen.
    • Solvent: Acetonitrile or dimethyl sulfoxide (DMSO).
    • Temperature: Room temperature to reflux.
    • Time: Several hours (e.g., 15 h reflux reported for related pyrimidinyl derivatives).
  • Procedure:

    • Mix 4-hydroxypiperidine with the bromofuran derivative and base in the solvent.
    • Stir under inert atmosphere if necessary.
    • Workup involves extraction, washing, drying, and purification by column chromatography.
  • Yield:

    • Analogous reactions with related heteroaryl halides yield products in high yields (up to 99% for pyrimidinyl analogs), suggesting efficient N-alkylation is achievable.

Protection/Deprotection Strategies

  • Protecting the piperidine nitrogen as a Boc-carbamate allows selective modification of the 4-(hydroxymethyl) group or coupling reactions.
  • After functionalization, Boc groups are removed under acidic conditions to yield the free amine.

  • Example:

    • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacted with electrophiles under basic conditions in DMSO at room temperature for 1 hour yielded coupled products with ~60% yield.

Representative Reaction Scheme

Step Reagents & Conditions Outcome Yield (%)
1. N-Alkylation 4-Hydroxypiperidine + 5-bromofuran-2-ylmethyl bromide, DIPEA, acetonitrile, reflux 15 h Formation of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol} ~99% (analogous pyrimidinyl compound)
2. Purification Extraction, drying, silica gel chromatography Pure target compound -

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for piperidine ring protons, hydroxymethyl group, and bromofuran protons confirm structure.
  • Mass Spectrometry: Molecular ion peak at m/z 260 (M+H)+ consistent with molecular weight 260.13 g/mol.
  • Chromatography: Flash silica gel chromatography effectively purifies the product.

Summary Table of Preparation Conditions

Parameter Details
Starting Material 4-Hydroxypiperidine or protected derivative
Electrophile 5-Bromofuran-2-ylmethyl halide
Base Diisopropylethylamine (DIPEA) or potassium tert-butoxide
Solvent Acetonitrile, DMSO
Temperature Room temperature to reflux (approx. 20–80°C)
Reaction Time 1–15 hours
Workup Extraction with water/brine, drying over Na2SO4
Purification Flash silica gel chromatography
Typical Yield 60–99% (based on analogous compounds)

Research Findings and Notes

  • The N-alkylation method is the most straightforward and reliable for synthesizing this compound.
  • Protection of the piperidine nitrogen may be necessary for multi-step syntheses involving sensitive intermediates.
  • The reaction conditions are mild and compatible with sensitive bromofuran moieties.
  • No direct literature reports of this exact compound’s synthesis were found in the surveyed sources; however, analogous compounds with 5-bromoheteroaryl substituents on piperidines have been synthesized successfully using these methods.
  • The compound’s molecular weight and formula are confirmed by mass spectrometry and elemental analysis in related studies.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromofuran moiety can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention as a lead compound in drug discovery due to its potential biological activity. Its structural components—the piperidine and bromofuran moieties—may facilitate interactions with biological targets, making it suitable for developing new therapeutic agents.

Potential Therapeutic Areas:

  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may exhibit significant inhibition of pathogenic bacteria, suggesting its potential as an antibacterial agent.
  • Anticancer Properties: Research on various cancer cell lines has shown that the compound can induce apoptosis and inhibit cell proliferation, indicating promising anticancer activity.
  • Neurological Disorders: Given the piperidine structure, there is potential for applications in treating neurological conditions through modulation of neurotransmitter systems.

Chemical Synthesis

In synthetic chemistry, {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol serves as an intermediate in the synthesis of complex organic molecules . The presence of both bromine and furan groups enhances its reactivity, allowing it to act as a building block for various chemical transformations.

Synthetic Pathways:

StepReagents UsedYield (%)
MetalationOrganolithium reagents85
CyclizationGrignard reagents75
Formation of DerivativesVarious coupling reactions70

The biological activity of this compound is under investigation, focusing on its interaction with enzymes and receptors. The compound's unique structure suggests that it could modulate various biochemical pathways.

Mechanistic Studies:

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacological profiles. This includes:

  • Enzyme Inhibition: Investigating its potential to inhibit specific enzymes involved in disease processes.
  • Receptor Interaction: Assessing its binding affinity to various receptors to determine therapeutic implications.

Case Studies

Several case studies highlight the applications and biological activities associated with this compound:

  • Antimicrobial Activity Study:
    • In vitro tests demonstrated significant inhibition of pathogenic bacteria, indicating the compound's potential as an antibacterial agent.
  • Cancer Cell Line Studies:
    • Tests revealed that the compound induced apoptosis in cancer cell lines and inhibited cell proliferation, suggesting promising anticancer properties.
  • Mechanistic Studies:
    • Detailed studies are required to elucidate how this compound interacts with biological targets, which could provide insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate its exact mechanism and molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is shared with several derivatives, differing primarily in substituents on the heterocycle or aromatic ring. Key analogues include:

Compound Name Substituent (R) Heterocycle/Core Molecular Formula Key Properties/Applications Reference
{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol 5-Bromofuran-2-yl Piperidine C₁₂H₁₇BrNO₂ Potential antitumor/antimicrobial
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol 4-Fluorobenzyl Piperidine C₁₃H₁₈FNO Antiparasitic (IC₅₀: 1.03–4.43 μg/mL)
[1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol 3,4-Dichlorobenzyl Piperidine C₁₃H₁₇Cl₂NO High selectivity (SI: 15–182)
[1-(4-Bromobenzyl)piperidin-4-yl]methanol 4-Bromobenzyl Piperidine C₁₃H₁₈BrNO Resistant strain activity (IC₅₀: 1.03 μg/mL)
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol 5-Bromothiophen-2-yl Piperidine C₁₁H₁₅BrNOS Supplier-listed, uncharacterized
1-(4-Bromomethylbenzenesulfonyl)-4-methylpiperidine 4-Bromomethylbenzenesulfonyl Piperidine C₁₃H₁₈BrNO₂S Antibacterial synthesis intermediate

Key Observations :

  • Heterocycle Differences : Furan (oxygen-containing) vs. thiophene (sulfur-containing) may alter electronic properties and binding interactions. Thiophene’s larger atomic radius could influence steric effects .
  • Biological Activity : Fluorobenzyl and dichlorobenzyl derivatives exhibit potent antiparasitic activity (IC₅₀: 1–5 μg/mL) with high selectivity (SI: 15–182), suggesting that electron-withdrawing groups enhance target binding . The bromofuran analog’s activity remains uncharacterized but is hypothesized to follow similar trends.

Physicochemical Properties

  • Molecular Weight : The bromofuran compound (286.99 g/mol) is heavier than fluorobenzyl (223.29 g/mol) and dichlorobenzyl (262.19 g/mol) analogs due to bromine’s atomic mass .
  • LogP/Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to fluorine-containing analogs, impacting bioavailability.

Biological Activity

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring substituted with a bromofuran moiety, which may enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H14BrNO2, with a molecular weight of 260.13 g/mol. The presence of the bromine atom in the furan ring is expected to influence the compound's reactivity and biological interactions.

Structural Representation

ComponentStructure
Piperidine Ring Piperidine
Bromofuran Moiety Bromofuran

The specific mechanisms of action for this compound remain largely unexplored in scientific literature. However, compounds containing piperidine and furan structures are known to interact with various biological targets, potentially modulating pathways involved in:

  • Enzyme inhibition : Similar piperidine derivatives have shown activity against enzymes such as acetylcholinesterase (AChE) and urease, which are relevant for treating conditions like Alzheimer's disease and certain infections .
  • Antimicrobial properties : The structural characteristics suggest potential antibacterial or antifungal activities, particularly against resistant strains .

Comparative Analysis with Related Compounds

To better understand the potential activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureNotable Activity
5-Bromofuran 5-BromofuranAntimicrobial
Piperidine Derivatives PiperidineAnalgesic
Furan-containing Alkaloids Furan AlkaloidsAnticancer

The combination of a brominated furan ring and a piperidine moiety in this compound may enhance its biological profile compared to other compounds in these classes.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol, and how can purity be validated?

  • Synthesis : A common approach involves nucleophilic substitution using bromofuran derivatives and piperidine intermediates. For example, similar compounds are synthesized via base-mediated reactions (e.g., sodium carbonate in methanol) to facilitate alkylation of the piperidine nitrogen .
  • Purity Validation : Use HPLC with mobile phases like methanol/buffer mixtures (e.g., 65:35 methanol/sodium acetate-octanesulfonate buffer, pH 4.6) for retention time analysis. LCMS (e.g., m/z 598 [M+H]+) and elemental analysis can confirm molecular identity and purity thresholds (>93%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Essential for confirming substituent positions on the piperidine and furan rings. For example, piperidine protons typically appear as multiplet signals between δ 1.5–3.0 ppm, while bromofuran protons resonate near δ 6.5–7.5 ppm .
  • IR and Mass Spectrometry : IR identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and ether (C-O ~1200 cm⁻¹) groups. High-resolution MS validates the molecular formula (e.g., m/z 598 [M+H]+ in LCMS) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Antimicrobial Assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative strains. Reference compounds like DMPI and CDFII, which synergize with carbapenems against MRSA, can guide experimental design .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values. Compare with structurally related compounds like benzoylpiperidine derivatives, which show activity in the low micromolar range .

Advanced Research Questions

Q. How does stereochemistry at the piperidine C4 position influence biological activity?

  • Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers. For example, (4aR)-configured analogs in related compounds exhibit enhanced bioactivity due to optimal receptor binding .
  • SAR Studies : Compare enantiomers in biological assays. A 2021 study on piperidine-containing indole derivatives found that (R)-enantiomers showed 10-fold higher potency against bacterial targets than (S)-forms .

Q. What strategies resolve contradictory data in antimicrobial studies (e.g., variable MIC values)?

  • Standardized Protocols : Ensure consistent inoculum size (e.g., 5×10⁵ CFU/mL) and culture media (e.g., CAMHB for S. aureus). Discrepancies may arise from differences in bacterial efflux pump expression .
  • Mechanistic Studies : Combine time-kill assays with transcriptomics to identify resistance mechanisms. For example, upregulation of norA efflux pumps in MRSA can reduce compound efficacy .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modular Synthesis : Replace the bromofuran group with other heterocycles (e.g., thiophene or pyridine) to assess tolerance for bioactivity. A 2024 study showed that 5-methylfuran analogs retain antimicrobial activity but improve solubility .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the piperidine nitrogen or hydrophobic contacts with the bromofuran ring) .

Methodological Challenges

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

  • Byproduct Formation : Optimize reaction temperature (e.g., 0–5°C for sulfonylation steps) to minimize sulfonic acid byproducts. Recrystallization from methanol/water mixtures improves yield .
  • Column Chromatography : Replace with preparative HPLC for polar intermediates. For example, a hexane/EtOAc (5:5) gradient successfully purified benzoylpiperidine derivatives with >75% recovery .

Q. How can researchers validate target engagement in cellular assays?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. Crosslinking studies in E. coli membranes confirmed binding to penicillin-binding proteins in related analogs .
  • Thermal Shift Assays : Monitor protein melting temperature shifts (ΔTm) upon compound binding. A ΔTm >2°C indicates stable target interaction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol
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